![molecular formula C12H18N2O3S B7570286 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide, also known as OBESA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OBESA is a sulfonamide derivative that has been synthesized through a simple and efficient method.
Wissenschaftliche Forschungsanwendungen
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide has shown potential in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound may act by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
This compound has also been investigated for its potential use as a diagnostic tool. It has been shown to selectively bind to carbonic anhydrase IX, which is a biomarker for many types of cancer. This selectivity makes this compound a promising candidate for the development of imaging agents for cancer diagnosis.
Wirkmechanismus
The mechanism of action of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cancer cells and is overexpressed in many types of cancer. By inhibiting the activity of this enzyme, this compound may be able to disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide is its selectivity for carbonic anhydrase IX. This selectivity makes it a promising candidate for the development of imaging agents for cancer diagnosis. This compound is also relatively easy to synthesize, making it readily available for scientific research.
However, there are also limitations to the use of this compound in lab experiments. The compound has not yet been extensively studied in vivo, and its safety profile is not well understood. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide. One area of research is the development of imaging agents for cancer diagnosis. This compound's selectivity for carbonic anhydrase IX makes it a promising candidate for this application.
Another area of research is the development of this compound derivatives with improved selectivity and potency. By modifying the structure of this compound, it may be possible to develop compounds with greater selectivity for carbonic anhydrase IX and improved anticancer activity.
Finally, more research is needed to fully understand the mechanism of action of this compound. By elucidating the mechanism of action, it may be possible to develop more effective anticancer therapies based on this compound.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its selectivity for carbonic anhydrase IX makes it a promising candidate for the development of imaging agents for cancer diagnosis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer therapies. However, more research is needed to fully understand the mechanism of action of this compound and to develop more effective derivatives of this compound.
Synthesemethoden
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide can be synthesized through a simple and efficient method that involves the reaction of 4-aminobenzenesulfonamide with oxirane-2-carboxylic acid ethyl ester. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of this compound has been well-documented in the literature, and the compound can be easily obtained for scientific research purposes.
Eigenschaften
IUPAC Name |
4-[2-(oxolan-3-ylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-18(15,16)12-3-1-10(2-4-12)5-7-14-11-6-8-17-9-11/h1-4,11,14H,5-9H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPWCDBPVVUNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

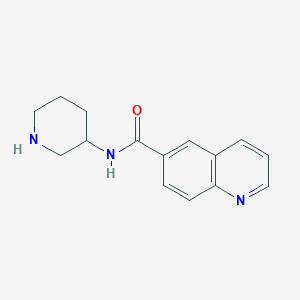
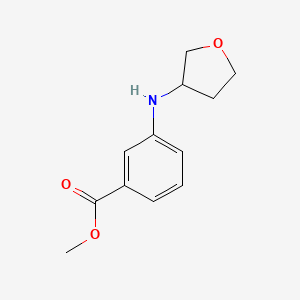
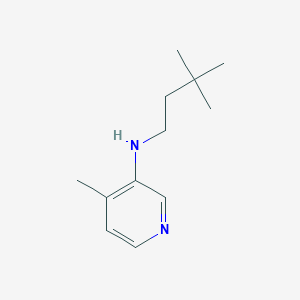
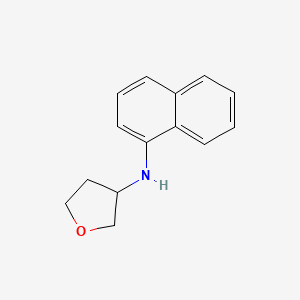



![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
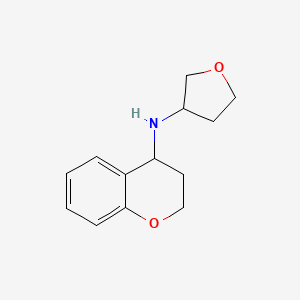
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
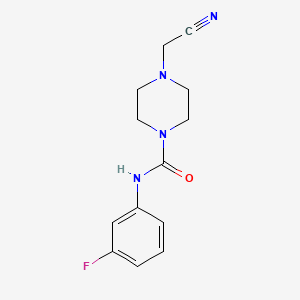
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
